delta-MSH

Comparative Endocrinology POMC evolution Chondrichthyan biology

Generic MSH peptides cannot replace δ-MSH due to its unique phylogenetic restriction to cartilaginous fish and distinct receptor pharmacology. This synthetic heptapeptide (SMEVRGW) is the only commercial probe for chondrichthyan melanocortin research. - Activates elephant shark MC2R equipotent to ACTH(1-25) without MRAP co-expression - Validated negative control in mammalian MC3R radioligand binding assays - ≥95% purity, sequence-verified, for comparative endocrinology & SAR campaigns

Molecular Formula C37H57N11O11S
Molecular Weight 864 g/mol
CAS No. 100930-04-9
Cat. No. B009996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-MSH
CAS100930-04-9
Molecular FormulaC37H57N11O11S
Molecular Weight864 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)N
InChIInChI=1S/C37H57N11O11S/c1-19(2)30(48-34(56)25(10-11-29(51)52)46-33(55)26(12-14-60-3)45-31(53)22(38)18-49)35(57)47-24(9-6-13-41-37(39)40)32(54)43-17-28(50)44-27(36(58)59)15-20-16-42-23-8-5-4-7-21(20)23/h4-5,7-8,16,19,22,24-27,30,42,49H,6,9-15,17-18,38H2,1-3H3,(H,43,54)(H,44,50)(H,45,53)(H,46,55)(H,47,57)(H,48,56)(H,51,52)(H,58,59)(H4,39,40,41)
InChIKeyPPFOUIQFGQPNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delta-MSH Procurement-Grade Profile


Delta‑melanocyte‑stimulating hormone (δ‑MSH; H‑SMEVRGW‑OH) is a heptapeptide belonging to the melanocortin family that is liberated from the pro‑opiomelanocortin (POMC) precursor [1]. Unlike the well‑characterised mammalian melanocortins (α‑, β‑, γ‑MSH), δ‑MSH has been identified exclusively in cartilaginous fish (Chondrichthyes), including elasmobranchs and holocephalans, where it represents a fourth, phylogenetically restricted MSH sequence within POMC [2]. The synthetic product (C₃₇H₅₇N₁₁O₁₁S, MW ~ 864 Da) is supplied at ≥95 % purity for basic and comparative evolutionary endocrinology research .

Chondrichthyan-specific probe
δ‑MSH is the only synthetic peptide representing the cartilaginous fish MSH lineage, absent from mammalian POMC.
Evolutionary endocrinology tool
Use in comparative melanocortin receptor studies and ancestral signalling reconstruction.
Synthetic heptapeptide
Supplied with verified purity, suitable for basic and comparative receptor pharmacology.

Why α‑MSH, β‑MSH, γ‑MSH Cannot Substitute Delta‑MSH


Generic substitution of δ‑MSH with the more widely available α‑, β‑ or γ‑MSH peptides is invalid because δ‑MSH possesses a fundamentally different phylogenetic distribution and receptor activation profile [1]. δ‑MSH is not found in mammalian POMC; it arose after the divergence of chondrichthyans and is restricted to cartilaginous fish [1]. Consequently, its interaction pattern with melanocortin receptors diverges from that of mammalian MSH peptides. For example, δ‑MSH functionally activates the elephant shark MC2R with potency equipotent to ACTH(1‑25) and γ‑MSH, and superior to α‑MSH and β‑MSH [2]; this contrasts sharply with mammalian MC2R orthologs, which are exclusively ACTH‑responsive. Experiments that require an elasmobranch‑ or holocephalan‑representative melanocortin therefore demand the genuine δ‑MSH sequence.

Target δ‑MSH: chondrichthyan-exclusive, MRAP-independent MC2R agonist
Risk α‑/β‑/γ‑MSH are pan‑gnathostome peptides; δ‑MSH phylogenetic restriction may not be replicated.
Risk Mammalian MSH peptides cannot activate ancestral MC2R or serve as negative control at MC3‑like receptor.
Risk Unique SMEVRGW pharmacophore diverges from HFRW motif; structure‑activity relationships may shift.

Delta‑MSH Differentiation Evidence vs. α‑MSH, β‑MSH, γ‑MSH, ACTH


Phylogenetic Restriction of Delta‑MSH

δ‑MSH has been cloned from dogfish, stingray, galeoid shark and ratfish POMC cDNA, but it is absent from all characterised mammalian, avian, reptilian and teleost POMC sequences [1]. In contrast, α‑MSH, β‑MSH and γ‑MSH are broadly distributed across gnathostome lineages [1]. The δ‑MSH peptide is therefore a lineage‑specific tool for probing chondrichthyan melanocortin physiology.

Phylogenetic restriction
Class‑level inference
δ‑MSH found only in elasmobranch and holocephalan POMC; α‑, β‑, γ‑MSH present across all gnathostome classes.
Lineage‑specific tool for chondrichthyan melanocortin physiology.
Data to verify: cDNA cloning across multiple vertebrate classes.
Comparative Endocrinology POMC evolution Chondrichthyan biology

Delta‑MSH Potency at Cartilaginous Fish MC2R

On the elephant shark (Callorhinchus milii) MC2R transiently expressed in CHO cells, δ‑MSH stimulated cAMP accumulation with a potency order ACTH(1‑25) = γ‑MSH = δ‑MSH > α‑MSH = β‑MSH [1]. This functional profile is unique among vertebrate MC2R orthologs, which normally respond exclusively to ACTH and require the MRAP accessory protein [1]. δ‑MSH thus represents a key pharmacological probe for the ancestral MC2R state.

Cartilaginous fish MC2R potency
Reported head‑to‑head
cAMP activation order: ACTH(1‑25) = γ‑MSH = δ‑MSH > α‑MSH = β‑MSH at elephant shark MC2R.
Supports ancestral MC2R study; δ‑MSH is equipotent to ACTH.
CHO cell expression; MRAP‑independent activation context.
MC2R pharmacology MRAP independence cAMP signalling

Negligible Delta‑MSH Affinity for Ovine MC3‑Like Receptor

In competition binding assays against [¹²⁵I]‑NDP‑MSH on a novel ovine melanocortin receptor (MC3‑like) expressed in Cos7 cells, δ‑MSH produced no detectable displacement, whereas α‑MSH = ACTH > β‑MSH all showed measurable affinity [1]. γ‑MSH was likewise inactive, placing δ‑MSH in a distinct selectivity category from α‑MSH and β‑MSH.

Ovine MC3‑like binding
Reported head‑to‑head
δ‑MSH produced no detectable displacement of [¹²⁵I]‑NDP‑MSH; α‑MSH and ACTH showed measurable affinity.
Differentiates δ‑MSH from α‑MSH in mammalian receptor profiling.
Cos7 cell transient expression; radioligand binding context.
MC3 receptor binding Ligand selectivity NDP‑MSH displacement

Delta‑MSH Unique SMEVRGW Pharmacophore

The δ‑MSH sequence SMEVRGW lacks the canonical His‑Phe‑Arg‑Trp tetrapeptide pharmacophore that is conserved across α‑MSH, β‑MSH, γ‑MSH and ACTH and is essential for high‑affinity binding to mammalian MC1R, MC3R, MC4R and MC5R [1]. Instead, δ‑MSH contains a Met‑Glu‑Val‑Arg‑Gly‑Trp motif that predicts altered receptor docking geometry [2]. This structural divergence explains the observed selectivity differences at both mammalian and cartilaginous fish receptors.

Unique pharmacophore
Class‑level inference
SMEVRGW sequence lacks canonical HFRW motif; core MEVRGW predicts altered receptor docking.
Natural scaffold for non‑HFRW ligand design with distinct selectivity.
Sequence alignment across melanocortin peptides.
Peptide structure Sequence alignment Receptor docking

Delta‑MSH MRAP‑Independent MC2R Activation

The elephant shark MC2R does not require co‑expression of the melanocortin‑2 receptor accessory protein (MRAP) for surface trafficking or functional activation, and δ‑MSH serves as a full agonist at this MRAP‑independent receptor [1]. All characterised teleost and tetrapod MC2R orthologs are strictly MRAP‑dependent and ACTH‑selective, rendering mammalian MSH analogues inactive [1]. δ‑MSH is thus uniquely positioned as the ligand of choice for studying the ancestral MC2R signalling mechanism.

MRAP‑independent activation
Reported head‑to‑head
δ‑MSH fully activates elephant shark MC2R without MRAP co‑expression; α‑/β‑MSH are weak partial agonists.
Enables study of ancestral MC2R‑MRAP interaction mechanism.
cAMP assay; mammalian MC2R orthologs remain MSH‑unresponsive.
MC2R accessory protein MRAP independence Ancestral receptor function

Delta‑MSH High-Value Application Scenarios


Evolutionary Endocrinology: Melanocortin Receptor–Ligand Specificity

δ‑MSH is the only commercially available synthetic probe for the chondrichthyan‑specific MSH lineage. Its use in comparative pharmacology studies with cloned cartilaginous fish melanocortin receptors (MC1R, MC2R, MC3R, MC4R, MC5R) enables researchers to reconstruct ancestral ligand‑selectivity profiles [1]. Because δ‑MSH is equipotent to ACTH at the MRAP‑independent elephant shark MC2R, it serves as a critical tool for distinguishing ancestral from derived receptor activation mechanisms [1].

MC2R‑MRAP Interaction Studies: Accessory Protein Dependence

The unique ability of δ‑MSH to fully activate the elephant shark MC2R in the absence of MRAP co‑expression makes it an indispensable negative‑control and reference agonist for experiments designed to map the molecular determinants of MRAP dependence [1]. Heterologous expression systems co‑transfected with MC2R orthologs from different vertebrate classes can be probed with δ‑MSH to identify the structural transitions that conferred strict ACTH dependence on bony vertebrate MC2R [1].

Non‑HFRW Pharmacophore Engineering for Novel Melanocortin Analogues

The δ‑MSH sequence (SMEVRGW) provides a naturally occurring departure from the canonical HFRW melanocortin pharmacophore [1]. Structure–activity relationship (SAR) campaigns that use δ‑MSH as a starting scaffold can generate analogue libraries with altered MC receptor subtype selectivity, potentially yielding tool compounds for MC1R‑, MC3R‑ or MC4R‑mediated pathways that are structurally distinct from existing HFRW‑based ligands [1].

Negative Control for Mammalian MC3R‑Binding Assays

Because δ‑MSH produces no detectable displacement of [¹²⁵I]‑NDP‑MSH at the ovine MC3‑like receptor, it can be deployed as a validated negative‑control peptide in mammalian MC3R radioligand binding studies [1]. This application ensures that observed displacement by test compounds is attributable to genuine receptor interaction rather than non‑specific peptide effects, an experimental quality‑control measure that α‑MSH or NDP‑MSH cannot fulfil.

Application
Selection Property
Validation Focus
Evolutionary melanocortin receptor–ligand specificity
Chondrichthyan‑specific MSH probe
Receptor‑ligand selectivity profiling across cartilaginous fish MC1–5R
MC2R‑MRAP interaction studies
MRAP‑independent MC2R agonist
MRAP dependence mapping using heterologous expression systems
Non‑HFRW pharmacophore engineering
Unique SMEVRGW pharmacophore
Selectivity profile differentiation from HFRW‑based ligands
Negative control for mammalian MC3R binding
MC3R binding‑inert peptide
Non‑specific binding control in radioligand displacement assays
Quote Request

Request a Quote for delta-MSH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.